2-(2-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID 2-(2-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Brand Name: Vulcanchem
CAS No.: 110768-14-4
VCID: VC0012415
InChI: InChI=1S/C16H11NO5/c1-22-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16(20)21)8-11(10)15(17)19/h2-8H,1H3,(H,20,21)
SMILES: COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Molecular Formula: C16H11NO5
Molecular Weight: 297.26 g/mol

2-(2-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID

CAS No.: 110768-14-4

Main Products

VCID: VC0012415

Molecular Formula: C16H11NO5

Molecular Weight: 297.26 g/mol

2-(2-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID - 110768-14-4

CAS No. 110768-14-4
Product Name 2-(2-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
IUPAC Name 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Standard InChI InChI=1S/C16H11NO5/c1-22-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16(20)21)8-11(10)15(17)19/h2-8H,1H3,(H,20,21)
Standard InChIKey PJTNHPSITVYQPK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Canonical SMILES COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
PubChem Compound 689718
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator